(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a bicyclic framework with a cyclopropyl group and two nitrogen atoms, making it a versatile building block in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopropylamine and a suitable diene.
Cycloaddition Reaction: A key step in the synthesis is the cycloaddition reaction, where the diene reacts with cyclopropylamine under controlled conditions to form the bicyclic structure.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cycloaddition reaction efficiently.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Quality Control: Implementing rigorous quality control measures to monitor the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituent being introduced.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with various biological targets makes it a useful tool in probing enzyme mechanisms and functions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound is used as a catalyst in various chemical processes. Its efficiency and selectivity make it a valuable component in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in the biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A similar compound without the cyclopropyl group, used in similar applications.
1,4-diazabicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and nitrogen positions, used as a catalyst and ligand.
2-azabicyclo[2.2.1]heptane: A related compound with one nitrogen atom, used in organic synthesis.
Uniqueness
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties. This makes it particularly useful in asymmetric synthesis and catalysis, where the cyclopropyl group can influence the selectivity and reactivity of the compound.
Properties
CAS No. |
942400-58-0 |
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Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14N2/c1-2-7(1)10-5-6-3-8(10)4-9-6/h6-9H,1-5H2/t6-,8-/m0/s1 |
InChI Key |
GCEGIYRHAFVCGW-XPUUQOCRSA-N |
Isomeric SMILES |
C1CC1N2C[C@@H]3C[C@H]2CN3 |
Canonical SMILES |
C1CC1N2CC3CC2CN3 |
Purity |
95 |
Origin of Product |
United States |
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